molecular formula C11H17BrN2O B2993818 4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole CAS No. 1856042-18-6

4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole

Numéro de catalogue B2993818
Numéro CAS: 1856042-18-6
Poids moléculaire: 273.174
Clé InChI: GTYQFEBGBABKRT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as BCT-197 and is a potent and selective inhibitor of the inflammasome, which is a key component of the innate immune system. In

Mécanisme D'action

BCT-197 acts as a potent and selective inhibitor of the NLRP3 inflammasome, which is a key component of the innate immune system. The NLRP3 inflammasome is responsible for the activation of caspase-1, which in turn leads to the production of pro-inflammatory cytokines such as IL-1β and IL-18. BCT-197 binds to the NLRP3 inflammasome and prevents the activation of caspase-1, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BCT-197 has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that BCT-197 is a potent inhibitor of the NLRP3 inflammasome and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that BCT-197 can reduce inflammation in a range of disease models, including colitis, Alzheimer's disease, and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One of the key advantages of BCT-197 is its potency and selectivity for the NLRP3 inflammasome. This makes it a valuable tool for studying the role of the inflammasome in disease pathogenesis and for developing new therapies. However, one limitation of BCT-197 is that it is not suitable for use in human clinical trials due to its potential toxicity.

Orientations Futures

There are several future directions for research on BCT-197. One area of interest is the development of more potent and selective inhibitors of the inflammasome. Another area of interest is the identification of new targets for inflammasome inhibition, as this may have therapeutic potential in a range of diseases. Additionally, further studies are needed to determine the safety and toxicity of BCT-197 in animal models.

Méthodes De Synthèse

The synthesis of BCT-197 involves the reaction of 4-bromo-1-cyclopentyl-3-(hydroxymethyl)-1H-pyrazole with ethyl chloroformate in the presence of triethylamine. The resulting product is then treated with sodium hydride and ethyl bromide to yield BCT-197. This synthesis method has been reported in several scientific publications and has been optimized for high yield and purity.

Applications De Recherche Scientifique

BCT-197 has been extensively studied for its potential applications in research. One of the key areas of interest is its ability to inhibit the inflammasome, which is a complex of proteins that plays a critical role in the innate immune response. Inhibition of the inflammasome has been shown to have therapeutic potential in a range of diseases, including inflammatory bowel disease, Alzheimer's disease, and cancer.

Propriétés

IUPAC Name

4-bromo-1-cyclopentyl-3-(ethoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BrN2O/c1-2-15-8-11-10(12)7-14(13-11)9-5-3-4-6-9/h7,9H,2-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYQFEBGBABKRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NN(C=C1Br)C2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-cyclopentyl-3-(ethoxymethyl)-1H-pyrazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.